
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide, also known as HMB-PP or IPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and immunology.
Applications De Recherche Scientifique
Synthesis and Polymerization Studies
Chemical Rearrangements
Yokoyama et al. (1985) explored the condensation reactions of similar acrylamides, leading to the formation of products through O,N and N,N double rearrangement processes, indicating the potential for complex synthetic pathways involving (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide or its derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Development
Mori et al. (2005) reported on the controlled radical polymerization of an acrylamide containing an amino acid moiety, showcasing the ability to synthesize polymers with specific properties. This work underscores the relevance of acrylamide derivatives in developing novel polymeric materials with controlled features (Mori, Sutoh, & Endo, 2005).
Corrosion Inhibition
- Application in Corrosion Inhibition: Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives for their efficacy as corrosion inhibitors on copper in nitric acid solutions. Their findings highlight the potential application of (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide derivatives in protecting metals against corrosion, which is significant for industrial applications (Abu-Rayyan et al., 2022).
Drug Delivery Systems
- Hydrogels for Drug Delivery: Plunkett et al. (2003) discussed the preparation of hydrogels using acrylamide derivatives, focusing on their potential in creating chemically-responsive microgels for drug delivery applications. The research indicates the versatility of acrylamide derivatives in forming hydrogels that can respond to environmental changes, such as pH, which is crucial for targeted drug release (Plunkett, Kraft, Yu, & Moore, 2003).
Chemical and Structural Analysis
- Novel Derivatives Synthesis: Bondock et al. (2014) provided a diastereoselective synthesis of new (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, demonstrating the capability for intricate chemical synthesis involving acrylamide derivatives. This work is crucial for understanding the structural and stereochemical nuances of new compounds derived from (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide and their potential applications in various fields (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-21(24,15-14-17-6-4-3-5-7-17)16-22-20(23)13-10-18-8-11-19(25-2)12-9-18/h3-13,24H,14-16H2,1-2H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMCMAMEGYAEY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

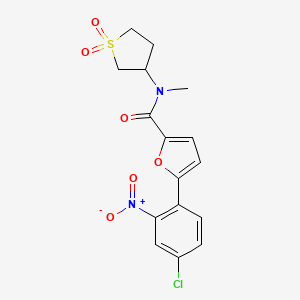
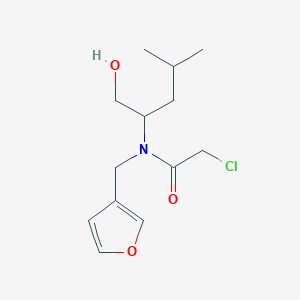
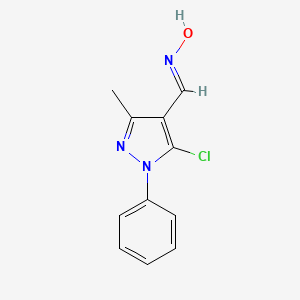

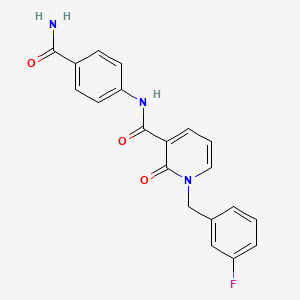


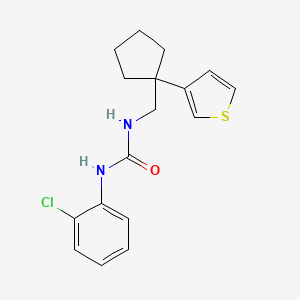
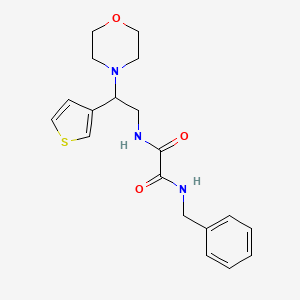

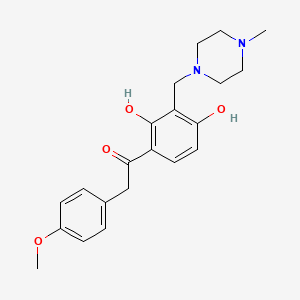

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)